Pordamacrine A, (rel)-
Description
Properties
Molecular Formula |
C23H31NO5 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (1R,3R,4R,10S,14R,15S,18R,19S)-15,19-dihydroxy-18-(hydroxymethyl)-14-methyl-12-azahexacyclo[10.6.1.11,4.010,18.015,19.07,20]icosa-7(20),16-diene-3-carboxylate |
InChI |
InChI=1S/C23H31NO5/c1-13-10-24-11-15-5-3-14-4-6-16-17(19(26)29-2)9-21(18(14)16)20(15,12-25)7-8-22(13,27)23(21,24)28/h7-8,13,15-17,25,27-28H,3-6,9-12H2,1-2H3/t13-,15-,16-,17-,20-,21-,22+,23+/m1/s1 |
InChI Key |
STEHXMPTKMFKML-MXJQEVSQSA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3(C=C[C@]1([C@@]62O)O)CO)C(=O)OC |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C=CC1(C62O)O)CO)C(=O)OC |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the stereochemical configuration of Pordamacrine A, (rel)-?
- Methodological Answer :
- Step 1 : Confirm molecular weight and purity using high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold) .
- Step 2 : Elucidate structural features via 1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) to identify spin systems and connectivity .
- Step 3 : Resolve absolute stereochemistry using X-ray crystallography or vibrational circular dichroism (VCD) for non-crystalline samples .
- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR/VCD) to minimize ambiguity .
Q. How should researchers design stability studies for Pordamacrine A under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with controlled variables: pH (2–9), temperature (25°C–60°C), and humidity (40–75% RH) .
- Sampling Intervals : Collect data at t = 0, 1, 3, 6 months. Monitor degradation products via LC-MS and quantify using validated calibration curves .
- Statistical Analysis : Apply Arrhenius equation to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .
Q. What criteria should guide the selection of biological assays for evaluating Pordamacrine A’s bioactivity?
- Methodological Answer :
- Target Relevance : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding) .
- Reproducibility : Validate assays using positive controls (e.g., known inhibitors) and ensure inter-lab consistency via Z’-factor calculations (≥0.5 indicates robustness) .
- Dose-Response : Use IC50/EC50 values with nonlinear regression models (e.g., GraphPad Prism) to quantify potency .
Advanced Research Questions
Q. How can contradictory data on Pordamacrine A’s cytotoxicity across studies be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (cell lines, assay protocols, compound batches) .
- Orthogonal Validation : Re-test cytotoxicity using diverse methods (e.g., MTT, apoptosis markers, live-cell imaging) to rule out assay-specific artifacts .
- Batch Consistency : Verify compound purity and stability across studies via QC/QA protocols (e.g., NMR, HPLC traceability) .
Q. What computational strategies integrate effectively with experimental data to model Pordamacrine A’s interaction with protein targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis data .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (100+ ns trajectories) to assess stability and conformational changes .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors (e.g., logP, polar surface area) to optimize lead analogs .
Q. How should researchers address discrepancies in reported synthetic yields of Pordamacrine A?
- Methodological Answer :
- Process Audit : Compare reaction conditions (catalyst loading, solvent purity, temperature gradients) across protocols .
- Byproduct Analysis : Use LC-MS to identify unaccounted intermediates or side products affecting yield calculations .
- Scale-Up Trials : Test reproducibility at 1g, 10g, and 100g scales to isolate kinetic vs. thermodynamic limitations .
Data Management & Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response relationships in Pordamacrine A studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logistic models (e.g., ) using tools like R or Python’s SciPy .
- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Theil-Sen) to mitigate skewed results .
- Error Propagation : Quantify uncertainty in IC50 values via bootstrap resampling (10,000 iterations) .
Q. How can interdisciplinary approaches enhance the ecological impact assessment of Pordamacrine A?
- Methodological Answer :
- Tiered Testing :
- Tier 1 : Acute toxicity assays (Daphnia magna, algae growth inhibition) .
- Tier 2 : Chronic exposure studies (28-day fish bioaccumulation) .
- Model Ecosystems : Use microcosms/mesocosms to simulate environmental fate under varied conditions (pH, microbial activity) .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
